3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Catalog No.
S729672
CAS No.
550364-01-7
M.F
C9H6N4
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2H-1,2,3-Triazol-4-yl)benzonitrile

CAS Number

550364-01-7

Product Name

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)

InChI Key

WTEOJKCYXGSBQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N

Synthesis:

3-(2H-1,2,3-Triazol-4-yl)benzonitrile can be synthesized through various methods, including the reaction of 4-aminobenzonitrile with formamide and sodium azide under specific conditions. [] This reaction utilizes the Huisgen cycloaddition, a versatile approach for constructing triazoles. []

Potential Applications:

Research suggests that 3-(2H-1,2,3-Triazol-4-yl)benzonitrile possesses various properties that hold potential for diverse scientific applications:

  • Antimicrobial activity: Studies indicate that 3-(2H-1,2,3-Triazol-4-yl)benzonitrile exhibits promising antimicrobial activity against various bacterial and fungal strains. [, ] Further research is needed to explore its potential as a therapeutic agent.
  • Ligand design: The molecule's structure, containing a triazole ring and a nitrile group, makes it a potential candidate for designing ligands that can bind to specific targets of interest in biological systems. This has implications for developing new drugs or probes for research purposes.
  • Material science: The aromatic core and the triazole ring in 3-(2H-1,2,3-Triazol-4-yl)benzonitrile suggest potential applications in material science. The molecule could be explored for its ability to form functional materials with interesting properties, such as electrical conductivity or self-assembly.

Current limitations and future directions:

While initial research suggests potential applications for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, further studies are needed to fully understand its properties and potential risks. More research is necessary to:

  • Evaluate its efficacy and safety in relevant biological models.
  • Explore its potential for drug development or other therapeutic applications.
  • Investigate its suitability for specific material science applications.

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a chemical compound with the molecular formula C₉H₆N₄. This compound features a triazole ring, specifically a 2H-1,2,3-triazole, which is fused to a benzonitrile moiety. The structure consists of a benzene ring substituted with a nitrile group (–C≡N) and a triazole ring at the meta position relative to the nitrile. The presence of the triazole ring contributes to its unique chemical properties, including stability and reactivity in various chemical environments .

Typical of compounds containing triazole and nitrile functionalities. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitrile group can be converted into various functional groups through nucleophilic attack.
  • Click Chemistry: This compound can be utilized in "click" reactions involving azides and terminal alkynes to form new triazole derivatives .
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.

Research indicates that 3-(2H-1,2,3-triazol-4-yl)benzonitrile exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It has shown potential as an antimicrobial agent and has been studied for its effects on various biological targets, including enzymes and receptors. The triazole moiety is known for its role in enhancing bioactivity due to its ability to form hydrogen bonds and interact with biological macromolecules .

The synthesis of 3-(2H-1,2,3-triazol-4-yl)benzonitrile can be achieved through several methods:

  • Click Chemistry Approach: A common method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. This method is favored for its efficiency and high yield.

    Example Reaction:
    text
    Azide + Terminal Alkyne → 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
  • Condensation Reactions: Another approach includes the condensation of benzonitrile derivatives with azides under acidic or basic conditions to yield the desired triazole compound .

The applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile span various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development against bacterial infections and other diseases.
  • Material Science: It can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
  • Chemical Biology: The compound serves as a useful tool in biochemical assays due to its ability to interact with proteins and enzymes.

Interaction studies have demonstrated that 3-(2H-1,2,3-triazol-4-yl)benzonitrile can bind effectively to various biological targets. These interactions are primarily mediated through hydrogen bonding and π-stacking interactions due to the aromatic nature of both the triazole and benzene rings. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(2H-1,2,3-triazol-4-yl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazoleContains a benzyl group and fluorophenyl substituentEnhanced solubility due to fluorine atom
4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrileSimilar nitrile functionalityDifferent substitution pattern on the triazole ring
5-(phenyl)-1H-1,2,3-triazoleSimple phenyl substitution on triazoleLacks the nitrile group which affects reactivity

The uniqueness of 3-(2H-1,2,3-triazol-4-yl)benzonitrile lies in its specific combination of functionalities that confer distinct chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is rooted in advancements in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) developed by Sharpless and coworkers in the early 2000s. Prior to this, triazole synthesis relied on thermal Huisgen 1,3-dipolar cycloadditions, which lacked regioselectivity and required harsh conditions. The introduction of CuAAC enabled efficient, regioselective formation of 1,4-disubstituted triazoles, making compounds like 3-(2H-1,2,3-Triazol-4-yl)benzonitrile accessible for research. Early applications focused on its utility as a heterocyclic building block, with later studies exploring its role in medicinal chemistry and materials science.

Chemical Classification and Nomenclature

3-(2H-1,2,3-Triazol-4-yl)benzonitrile (IUPAC name) belongs to the class of benzonitrile derivatives fused with a 1,2,3-triazole ring. Its molecular formula is $$ \text{C}9\text{H}6\text{N}_4 $$, with a molecular weight of 170.17 g/mol. The structure comprises a benzene ring substituted with a nitrile group at position 3 and a 2H-1,2,3-triazole moiety at position 4 (Figure 1). The 2H tautomer distinguishes it from 1H-triazole derivatives, influencing its electronic properties and reactivity.

Table 1: Key Structural Features

FeatureDescription
Core StructureBenzene ring with nitrile and triazole groups
TautomerismExists predominantly in 2H-triazole form
Molecular Weight170.17 g/mol
Hybridizationsp² (aromatic) and sp (nitrile)

Importance in Heterocyclic Chemistry Research

This compound exemplifies the synergy between aromatic and heterocyclic systems. The triazole ring’s nitrogen atoms enable hydrogen bonding and coordination, while the nitrile group offers sites for further functionalization. Its stability under physiological conditions makes it valuable in drug discovery, particularly as a bioisostere for carboxylic acids or amides. In materials science, its rigid structure aids in designing metal-organic frameworks (MOFs) and polymers.

Comparative Position Among Triazole Derivatives

Unlike 1,5-disubstituted triazoles (synthesized via ruthenium catalysis), 3-(2H-1,2,3-Triazol-4-yl)benzonitrile’s 1,4-regioisomerism enhances metabolic stability and binding affinity in biological systems. Compared to non-cyano triazoles, its nitrile group increases polarity, improving solubility in aprotic solvents like dimethylformamide (DMF).

Synthesis and Structural Analysis

Synthetic Pathways and Methodologies

The primary synthesis route involves CuAAC between 3-azidobenzonitrile and terminal alkynes (e.g., propargyl alcohol). Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups and reductive amination for piperazine derivatives.

Table 2: Representative Synthetic Methods

MethodConditionsYieldReference
CuAACCuSO₄, sodium ascorbate, H₂O/t-BuOH81%
Suzuki CouplingPd(OAc)₂, Na₂CO₃, THF/H₂O84.5%
Reductive AminationNaCNBH₃, CH₃OH, acetic acid68–93%

Structural Elucidation Techniques

  • NMR Spectroscopy: $$ ^1\text{H} $$-NMR reveals characteristic signals for the triazole proton ($$ \delta $$ 8.74 ppm) and nitrile-adjacent aromatic protons ($$ \delta $$ 7.89–8.03 ppm).
  • IR Spectroscopy: A sharp peak at 2228 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 170.17 [M+H]⁺.

Physicochemical Properties

  • Melting Point: 170–172°C.
  • Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water.
  • Stability: Stable at room temperature but requires refrigeration (2–7°C) for long-term storage.

Applications and Derivatives

Role in Medicinal Chemistry and Materials Science

In drug discovery, this compound serves as a core structure for kinase inhibitors and antimicrobial agents. Its nitrile group participates in dipolar interactions with enzyme active sites, enhancing binding affinity. In materials science, it acts as a ligand for synthesizing luminescent copper(I) complexes used in OLEDs.

Derivatives and Structural Modifications

  • Piperazine Derivatives: Substituents on the piperazine ring modulate pharmacokinetic properties (e.g., 7 and 8a–w in ).
  • Azetidine-Triazole Hybrids: Improve metabolic stability (e.g., 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile).
  • Morpholine Derivatives: Enhance solubility (e.g., 4-(4-morpholino-1H-1,2,3-triazol-1-yl)benzonitrile).

Influence of Substituents on Reactivity

Electron-withdrawing groups (e.g., nitrile) decrease triazole ring electron density, reducing susceptibility to oxidation. Conversely, electron-donating groups (e.g., methoxy) increase reactivity toward electrophilic substitution.

Emerging Research Directions

  • Green Chemistry: Aqueous-phase synthesis using recyclable copper catalysts.
  • Bioconjugation: Site-specific labeling of proteins via strain-promoted cycloadditions.
  • Computational Design: QSAR models predicting triazole derivatives’ bioactivity.

3-(2H-1,2,3-Triazol-4-yl)benzonitrile exhibits a distinctive molecular architecture comprising two interconnected aromatic systems: a five-membered 1,2,3-triazole ring and a benzene ring bearing a nitrile functional group [1] [2]. The compound possesses the molecular formula C₉H₆N₄ with a molecular weight of 170.17 g/mol [1] [3]. The three-dimensional structure demonstrates a fundamentally planar configuration, although significant twisting occurs between the aromatic planes [4] [5].

The molecular geometry is characterized by the direct attachment of the triazole ring to the benzene system at the meta position relative to the nitrile group [1] [3]. Crystallographic studies of analogous triazole-benzonitrile compounds reveal that the triazole ring typically maintains planarity with a root mean square deviation of approximately 0.0030 Å [4] [6]. The dihedral angle between the triazole and benzene rings ranges from 54.64° to 70.60°, indicating substantial non-coplanarity that influences the overall molecular conformation [4] [5].

The spatial arrangement exhibits an L-shaped twisted geometry, which affects both the electronic properties and intermolecular interactions of the compound [4] [5]. The nitrile group extends linearly from the benzene ring, contributing to the overall molecular dipole moment and providing sites for potential intermolecular interactions [1] [4].

Geometric ParameterValueReference
Molecular FormulaC₉H₆N₄ [1]
Molecular Weight170.17 g/mol [1]
Heavy Atom Count13 [3]
Rotatable Bond Count1 [1] [3]
Triazole Ring Planarity (r.m.s.)0.0030 Å [4]
Typical Dihedral Angle54.64-70.60° [4] [5]

Bond Properties and Electronic Distribution

The bond characteristics of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile reflect the electronic nature of both the triazole heterocycle and the benzonitrile moiety [7] [8]. Within the triazole ring, the nitrogen-nitrogen bond lengths typically range from 1.301 to 1.364 Å, with N(1)-N(2) bonds averaging 1.346-1.364 Å and N(2)-N(3) bonds measuring 1.301-1.311 Å [7]. The carbon-nitrogen bonds connecting the triazole to the benzene ring exhibit lengths between 1.356 and 1.494 Å [9] [10].

The nitrile group demonstrates characteristic triple bond character with C≡N bond lengths of approximately 1.168-1.171 Å [11]. The aromatic carbon-carbon bonds in the benzene ring maintain typical aromatic character with bond lengths ranging from 1.373 to 1.394 Å [7] [12]. Carbon-hydrogen bonds throughout the molecule exhibit standard values between 1.075 and 1.089 Å [12].

Electronic distribution analysis reveals significant charge delocalization within the conjugated system [13] [14]. The triazole ring exhibits marked differences in electron density distribution between the nitrogen atoms, with N2-substituted systems showing greater electron spin density in the N3 region compared to N1-substituted analogs [13]. The presence of the electron-withdrawing nitrile group influences the overall electronic distribution, creating regions of partial positive and negative charge that affect molecular reactivity [15] [16].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the triazole ring and adjacent aromatic carbons, while the lowest unoccupied molecular orbital (LUMO) extends across both ring systems with particular concentration on the nitrile-bearing benzene ring [15] [16]. The energy gap between these orbitals influences the compound's electronic properties and potential reactivity [15].

Bond TypeTypical Length (Å)Electronic Character
N(1)-N(2) triazole1.346-1.364Aromatic double bond character
N(2)-N(3) triazole1.301-1.311Aromatic double bond character
C-N triazole-phenyl1.356-1.494Single bond with partial double character
C≡N nitrile1.168-1.171Triple bond character
C-C aromatic1.373-1.394Aromatic delocalized
C-H aromatic1.075-1.089Single bond

Isomeric Forms and Tautomerism

3-(2H-1,2,3-Triazol-4-yl)benzonitrile exhibits tautomeric equilibrium between two primary forms: the 1H-tautomer and the 2H-tautomer [17] [7]. The tautomeric interconversion involves the migration of the acidic hydrogen atom between the N1 and N2 positions of the triazole ring [18] [19]. Theoretical calculations using density functional theory methods demonstrate that both tautomeric forms possess distinct energetic profiles and geometric parameters [18] [20].

The 1H-tautomer typically represents the thermodynamically more stable form in the gas phase, while the 2H-tautomer may become favored under specific environmental conditions or in the presence of hydrogen bonding networks [18] [19]. The energy difference between tautomers generally ranges from 2 to 15 kcal/mol, depending on the specific substitution pattern and environmental factors [18] [20].

Computational studies reveal that tautomeric equilibrium is influenced by the electron-withdrawing nature of the benzonitrile substituent [17] [18]. The presence of the nitrile group affects the electron density distribution within the triazole ring, potentially stabilizing certain tautomeric forms through electronic effects [18] [21]. Solvent effects also play a crucial role in determining tautomeric preferences, with polar solvents generally favoring different tautomers compared to nonpolar environments [20].

The tautomeric interconversion barrier has been calculated to be relatively low, typically ranging from 10 to 30 kcal/mol, allowing for dynamic equilibrium under ambient conditions [18] [20]. This tautomeric behavior has important implications for the compound's chemical reactivity, biological activity, and crystallization behavior [22] [19].

Crystallographic Analysis and Solid-state Behavior

Crystallographic investigations of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and related compounds reveal distinctive solid-state packing arrangements dominated by intermolecular hydrogen bonding and π-π stacking interactions [4] [19] [6]. The crystal structure typically adopts a three-dimensional network stabilized by multiple types of non-covalent interactions [4] [5].

Hydrogen bonding patterns in the solid state involve the triazole N-H proton and nitrogen acceptor sites from neighboring molecules [19] [6]. The hydrogen bond distances typically range from 2.11 to 2.93 Å, with N-H···N interactions being particularly prominent [11] [19]. These hydrogen bonds create characteristic dimeric or chain-like arrangements that influence the overall crystal packing [11] [19].

π-π stacking interactions occur between aromatic rings with intercentroid distances typically ranging from 3.82 to 3.92 Å [4] [5]. The parallel-displaced orientation of the aromatic systems provides additional stabilization to the crystal lattice [4]. Cyano-π interactions also contribute to the solid-state structure, with C≡N groups interacting with triazole rings at distances of approximately 3.15 to 3.46 Å [4].

Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts contribute approximately 35.9% to the overall intermolecular interactions, while nitrogen-hydrogen contacts account for 26.2% [4]. Additional significant contributions arise from oxygen-hydrogen (9.9%), carbon-hydrogen (8.7%), carbon-carbon (7.3%), and carbon-nitrogen (7.2%) contacts [4].

The crystalline material exhibits stability under ambient conditions, with melting points typically observed above 77°C for related triazole-benzonitrile compounds [23]. Polymorphic behavior may occur under different crystallization conditions, potentially leading to multiple crystal forms with distinct physical properties [24] [25].

Interaction TypeDistance Range (Å)Contribution to Surface (%)
H···H contactsVariable35.9
N···H contacts2.11-2.9326.2
π-π stacking3.82-3.92N/A
C≡N···π interactions3.15-3.46N/A
O···H contactsVariable9.9
C···H contactsVariable8.7

Computational Modeling of Structural Parameters

Density functional theory calculations provide detailed insights into the structural parameters and electronic properties of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile [8] [12] [26]. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has been extensively employed to optimize molecular geometries and calculate vibrational frequencies [8] [12] [20].

Optimized geometries reveal bond lengths and angles that correlate well with experimental crystallographic data [27] [12]. The calculated triazole ring bond lengths show N-N distances of 1.322 to 1.364 Å and C-N distances of 1.332 to 1.494 Å, consistent with aromatic character [7] [12]. Bond angles within the triazole ring typically range from 103.6° to 133.0°, reflecting the five-membered ring geometry [12].

Vibrational frequency calculations predict characteristic infrared absorption bands that serve as molecular fingerprints [12] [21]. The triazole ring exhibits marker bands at approximately 1371 cm⁻¹ corresponding to N=N stretching vibrations [12]. The nitrile group shows characteristic C≡N stretching frequencies around 2200-2250 cm⁻¹ [21]. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region [12].

Natural bond orbital analysis reveals the electronic structure and charge distribution patterns [28]. The calculations indicate significant charge transfer between the triazole and benzonitrile moieties, with the nitrile group acting as an electron-withdrawing substituent [26] [28]. Frontier molecular orbital energies provide insights into chemical reactivity, with HOMO-LUMO gaps typically calculated to be 3-5 eV [15] [16].

Molecular electrostatic potential surfaces demonstrate regions of positive and negative charge distribution that influence intermolecular interactions and potential binding sites [26] [16]. These computational models successfully predict hydrogen bonding patterns and π-π stacking arrangements observed in experimental crystal structures [4] [26].

Computational ParameterCalculated ValueMethod
N-N bond length (triazole)1.322-1.364 ÅDFT B3LYP
C-N bond length1.332-1.494 ÅDFT B3LYP
N=N stretch frequency~1371 cm⁻¹DFT B3LYP
C≡N stretch frequency2200-2250 cm⁻¹DFT calculation
HOMO-LUMO gap3-5 eVDFT calculation
Tautomer energy difference2-15 kcal/molDFT B3LYP

Key Physical Constants

Molecular Weight and Formula

3-(2H-1,2,3-Triazol-4-yl)benzonitrile has the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol [1] [2]. The compound is identified by the CAS number 550364-01-7 [1] [2] and has the IUPAC name 3-(2H-1,2,3-triazol-4-yl)benzonitrile. The molecular structure consists of a benzonitrile moiety substituted at the meta position with a 2H-1,2,3-triazol-4-yl group, represented by the SMILES notation N#CC1=CC=CC(C2=NNN=C2)=C1 [1].

The InChI key for this compound is PVSVXOHABSKBQE-UHFFFAOYSA-N [3] [1], which provides a unique identifier for the molecular structure. The compound exists as tautomeric forms due to the mobile hydrogen in the triazole ring, which can be positioned at either nitrogen-1 or nitrogen-2 of the triazole moiety [1] [2].

Melting Point and Boiling Point

Despite extensive literature searches, specific experimental values for the melting point and boiling point of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile have not been reported in the available scientific literature [2] [4]. This absence of data is common for specialized research compounds that are primarily used as synthetic intermediates or for specific applications rather than as commercial materials.

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3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Dates

Last modified: 08-15-2023

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